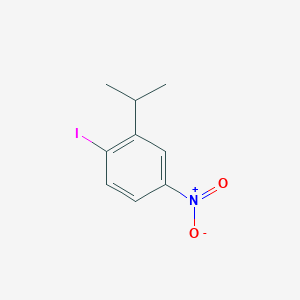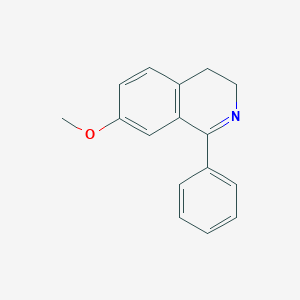
7-Methoxy-1-phenyl-3,4-dihydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydro-7-methoxy-1-phenylisoquinoline is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-7-methoxy-1-phenylisoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline ring system .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale reactions, ensuring higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Dihydro-7-methoxy-1-phenylisoquinoline undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions at the aromatic ring, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents.
Major Products:
Oxidation: Isoquinoline N-oxide.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Halogenated or nitrated isoquinoline derivatives.
Aplicaciones Científicas De Investigación
3,4-Dihydro-7-methoxy-1-phenylisoquinoline has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,4-Dihydro-7-methoxy-1-phenylisoquinoline involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydroisoquinoline: Shares a similar core structure but lacks the methoxy and phenyl substituents.
6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline: Similar structure with additional methoxy groups.
Uniqueness: 3,4-Dihydro-7-methoxy-1-phenylisoquinoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other isoquinoline derivatives .
Propiedades
Número CAS |
104576-31-0 |
|---|---|
Fórmula molecular |
C16H15NO |
Peso molecular |
237.30 g/mol |
Nombre IUPAC |
7-methoxy-1-phenyl-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C16H15NO/c1-18-14-8-7-12-9-10-17-16(15(12)11-14)13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3 |
Clave InChI |
XRJNMEBBXFLFBW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(CCN=C2C3=CC=CC=C3)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(2,4,6-trimethylphenyl)methyl]-](/img/structure/B13940612.png)


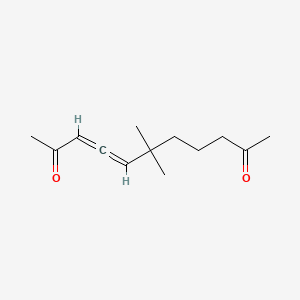

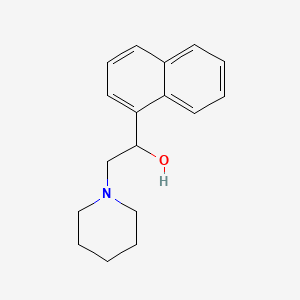

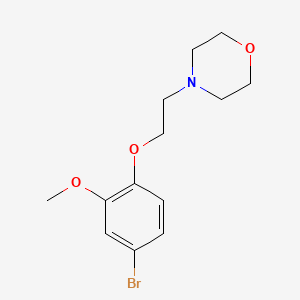

![{[4-(Tert-butoxycarbonyl)morpholin-3-yl]methoxy}acetic acid](/img/structure/B13940672.png)
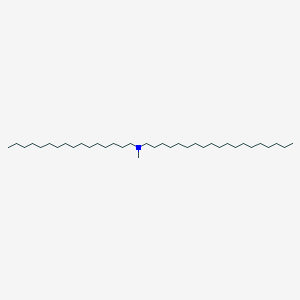
![Ethyl [1-(benzylsulfonyl)imidazo[1,5-a]pyridin-3-yl]acetate](/img/structure/B13940684.png)
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)picolinamide](/img/structure/B13940691.png)
